![molecular formula C15H22N2O2 B7591230 N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7591230.png)
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as MPCC and has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor. In Lastly, we will list possible future directions for MPCC research.
Wirkmechanismus
MPCC acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the limbic system of the brain and is involved in several neurological processes such as reward, motivation, and addiction. By blocking the dopamine D3 receptor, MPCC may modulate these processes and have therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPCC has been shown to have a high affinity for the dopamine D3 receptor and may modulate several neurological processes. Studies have shown that MPCC may reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of MPCC.
Vorteile Und Einschränkungen Für Laborexperimente
MPCC has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in neurological processes. Additionally, MPCC is selective for the dopamine D3 receptor, making it useful for studying the specific effects of this receptor. However, MPCC has limitations as well. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, its synthesis method is complex, making it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for MPCC research. One possible direction is to study its potential therapeutic effects in neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPCC. Finally, research is needed to develop more efficient and cost-effective synthesis methods for MPCC.
Synthesemethoden
The synthesis of MPCC involves several steps. The first step involves the reaction of 3-methyl-4-hydroxybenzaldehyde with propan-2-ol in the presence of a Lewis acid catalyst to form 3-methyl-4-propan-2-yloxybenzaldehyde. The second step involves the reaction of 3-methyl-4-propan-2-yloxybenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as EDCI to form MPCC. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MPCC has been studied for its potential pharmacological properties, particularly its ability to act as a selective antagonist of the dopamine D3 receptor. Studies have shown that the dopamine D3 receptor is involved in several neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. MPCC has been shown to have a high affinity for the dopamine D3 receptor and may have therapeutic potential in the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-14-7-6-13(10-12(14)3)16-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZUYANLALZVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.